![molecular formula C16H14O4 B11959210 [1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl- CAS No. 93012-35-2](/img/structure/B11959210.png)
[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2,2’-dicarboxylic acid, 3,3’-dimethyl-: is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This specific compound has two carboxylic acid groups at the 2,2’ positions and two methyl groups at the 3,3’ positions on the biphenyl structure. Biphenyl derivatives are significant in organic chemistry due to their applications in pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 3,3’-dimethyl- can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which uses boronic acids and halides in the presence of a palladium catalyst. This method is favored for its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production often employs the Friedel–Crafts acylation reaction, where aromatic compounds react with acyl chlorides or acid anhydrides in the presence of a Lewis acid catalyst. This method is widely used in the pharmaceutical and fine chemical industries for the synthesis of biphenyl derivatives .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinones or other oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce the carboxylic acid groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitro groups, Lewis acid catalysts.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 3,3’-dimethyl- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and materials for organic electronics .
Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for drug development. Its derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, biphenyl derivatives are used in the production of liquid crystals, dyes, and polymers. They also find applications in the manufacture of organic light-emitting diodes (OLEDs) and other electronic materials .
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 3,3’-dimethyl- involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function .
Vergleich Mit ähnlichen Verbindungen
Biphenyl: The parent compound with no substituents.
[1,1’-Biphenyl]-2,2’-dicarboxylic acid: Lacks the methyl groups at the 3,3’ positions.
3,3’-Dimethylbiphenyl: Lacks the carboxylic acid groups at the 2,2’ positions.
Uniqueness: The presence of both carboxylic acid and methyl groups in [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 3,3’-dimethyl- makes it unique.
Eigenschaften
CAS-Nummer |
93012-35-2 |
|---|---|
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
2-(2-carboxy-3-methylphenyl)-6-methylbenzoic acid |
InChI |
InChI=1S/C16H14O4/c1-9-5-3-7-11(13(9)15(17)18)12-8-4-6-10(2)14(12)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
PHKLLFUEVATMSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2=CC=CC(=C2C(=O)O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


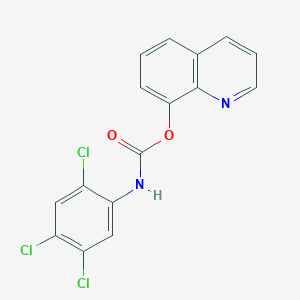

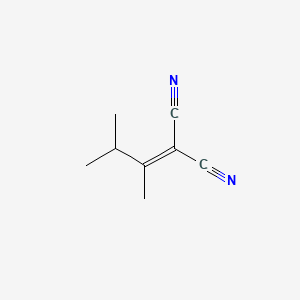

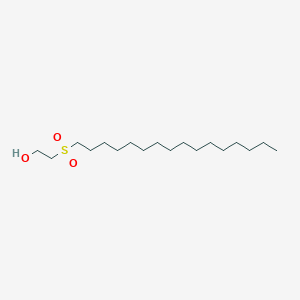

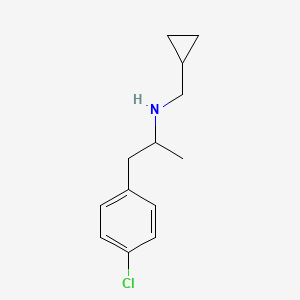
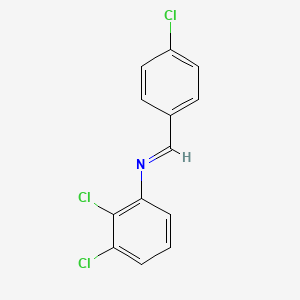




![N-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11959204.png)

